Cortexolone-21-propionate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cortexolone-21-propionate is synthesized through esterification of cortexolone. The process involves the reaction of cortexolone with propionic anhydride in the presence of a base such as pyridine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Cortexolone-21-propionate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acid chlorides and anhydrides are commonly used for ester substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various esters depending on the substituent used.
Scientific Research Applications
Cortexolone-21-propionate has a wide range of applications in scientific research:
Mechanism of Action
Cortexolone-21-propionate exerts its effects by antagonizing androgen receptors. It competes with dihydrotestosterone for binding to androgen receptors in sebaceous glands and hair follicles, thereby inhibiting androgen receptor signaling pathways . This leads to reduced sebum production and inflammation, making it effective in treating acne . Additionally, it has been shown to reduce the production of prostaglandin D2 and interleukin 6, further contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Cortexolone 17α-valerate: Another ester derivative of cortexolone with similar anti-androgenic properties.
Finasteride: A 5α-reductase inhibitor used in the treatment of androgenetic alopecia.
Cyproterone acetate: An anti-androgen used in the treatment of severe acne and hirsutism.
Uniqueness: Cortexolone-21-propionate is unique due to its selective topical activity and minimal systemic effects. Unlike other anti-androgens, it does not interfere with the hormonal environment when applied topically, making it a safer option for long-term use .
Properties
Molecular Formula |
C24H34O5 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
InChI |
InChI=1S/C24H34O5/c1-4-21(27)29-14-20(26)24(28)12-9-19-17-6-5-15-13-16(25)7-10-22(15,2)18(17)8-11-23(19,24)3/h13,17-19,28H,4-12,14H2,1-3H3/t17-,18+,19+,22+,23+,24+/m1/s1 |
InChI Key |
WREGFCMXQZDLER-PDUMRIMRSA-N |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O |
Canonical SMILES |
CCC(=O)OCC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
Origin of Product |
United States |
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